4,5-Dichloro-2-fluorobenzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-fluorobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H2Cl2FO2S. It is a versatile compound used in various scientific research fields, including organic synthesis and material science. This compound is known for its reactivity and is often used as a reagent in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-fluorobenzenesulfonyl fluoride typically involves the reaction of 4,5-dichloro-2-fluorobenzenesulfonyl chloride with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include sulfur tetrafluoride (SF4) and hydrogen fluoride (HF).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated equipment to maintain consistent quality and yield. The process includes the chlorination of 2-fluorobenzenesulfonyl fluoride followed by purification steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloro-2-fluorobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-fluorobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.
Biology: The compound is used in the study of enzyme inhibition, particularly in the development of inhibitors for sulfonyl fluoride-sensitive enzymes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-fluorobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify molecules and study enzyme interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluorobenzenesulfonyl chloride
- 2-Fluorobenzenesulfonyl fluoride
- 4-Chloro-2-fluorobenzenesulfonyl fluoride
Uniqueness
4,5-Dichloro-2-fluorobenzenesulfonyl fluoride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which enhances its reactivity and allows for specific interactions in chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications.
Eigenschaften
CAS-Nummer |
13656-51-4 |
---|---|
Molekularformel |
C6H2Cl2F2O2S |
Molekulargewicht |
247.05 g/mol |
IUPAC-Name |
4,5-dichloro-2-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H |
InChI-Schlüssel |
ISRYHFPZYFHKPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.